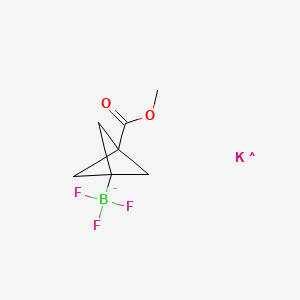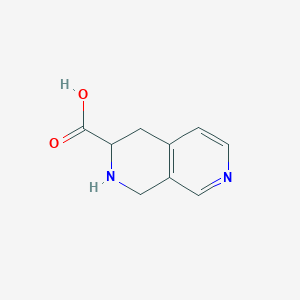
2,7-Naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing two nitrogen atoms at positions 2 and 7, and a carboxylic acid group at position 3 The tetrahydro derivative indicates the presence of four hydrogen atoms added to the naphthyridine ring, making it partially saturated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine can yield a condensed thiopyrano derivative, which can be further converted to the desired naphthyridine compound through subsequent reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, typically using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
2,7-Naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,7-naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its functional groups. For instance, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
1,5-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 5, known for its biological activities.
1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6, used in medicinal chemistry for its pharmacological properties.
1,8-Naphthyridine: Known for its antibacterial properties and used in the synthesis of various pharmaceuticals.
Uniqueness: 2,7-Naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro- is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydro-2,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h1-2,4,8,11H,3,5H2,(H,12,13) |
Clave InChI |
GGAQJTYXDNHAPI-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC2=C1C=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



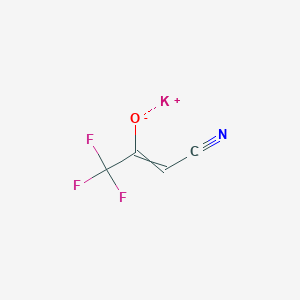
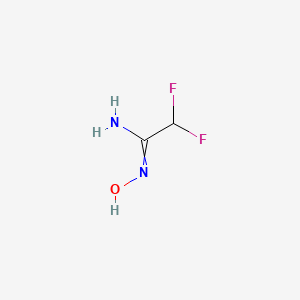
![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)

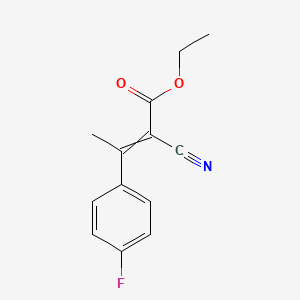

![5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B11823551.png)

![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)
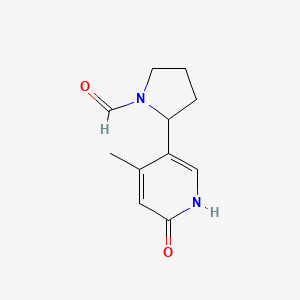
![1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)
![(2S)-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B11823579.png)
